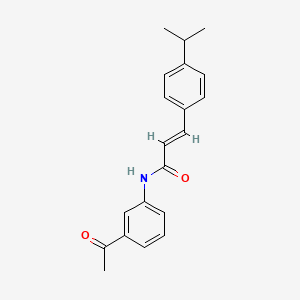

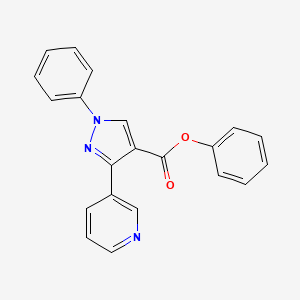

1-(4-methylbenzyl)-1H-benzimidazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions, cyclization steps, and the utilization of specific catalysts to achieve desired structures. For example, Sparke et al. (2010) reported the synthesis of a related compound, "1-(4-nitrobenzyl)-2-chloromethyl benzimidazole," highlighting the importance of selecting appropriate starting materials and conditions to achieve high specificity and yield (Sparke, Fisher, Mewis, & Archibald, 2010). This process involves key steps such as the reaction of 1,2-phenylenediamine and careful cyclization, demonstrating the complexity and precision required in synthesizing benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planar configurations and the presence of benzene rings fused to the imidazole ring. X-ray crystallography is a common method used to elucidate these structures, as seen in the work by Özbey et al. (2004), who used IR, 1H NMR, and EI mass spectral analysis to identify the structure of a similar compound (Özbey, Kaynak, Göker, & Kuş, 2004). Such studies reveal the spatial arrangement of atoms within the molecule and the conformational dynamics that may influence its reactivity and physical properties.

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrogenation. These reactions are pivotal in modifying the chemical structure to achieve desired functional properties. For instance, Alla et al. (2013) described the oxidative C-H amination of N-substituted amidines to synthesize 1,2-disubstituted benzimidazoles, showcasing the versatility of benzimidazoles in chemical synthesis (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure and substituents on the benzimidazole core. Research by Jayabharathi et al. (2012) on 1,2-disubstituted benzimidazole derivatives provides insight into how structural variations can affect physical properties, including non-linear optical (NLO) properties and molecular electrostatic potential (MEP) energy surfaces (Jayabharathi, Thanikachalam, Jayamoorthy, & Perumal, 2012).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(4-Methylbenzyl)-1H-benzimidazol-2-amine and related compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives were prepared, showing good antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014).

Anticancer Potential and Structural Studies

Several studies have focused on the potential anticancer applications of 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives. These compounds have been synthesized and their structures elucidated using various physico-chemical techniques. Notably, their cytotoxicity has been tested against different cancer cell lines, showing promising results (Ghani & Mansour, 2011).

In Vitro Antimicrobial Evaluation

Mannich bases of benzimidazole derivatives, including 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine, have been synthesized and their in vitro antibacterial activity against various bacterial strains has been evaluated. These studies highlight the potential of these compounds in antimicrobial applications (Marinescu et al., 2020).

Applications in Polymer Science

In the field of polymer science, derivatives of 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine have been utilized. For instance, in the synthesis of superheat-resistant polyimides with ultra-low coefficients of thermal expansion, these compounds played a critical role (Qian et al., 2020).

Novel Synthesis Methods

Innovative methods for synthesizing 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives have also been explored. These include microwave-assisted solid-phase synthesis using a phosphonium linker, demonstrating an efficient and rapid method for producing these compounds (Rios et al., 2013).

Computational and Theoretical Studies

Computational studies on 1-(4-Methylbenzyl)-1H-benzimidazol-2-amine derivatives have provided insights into their molecular structure and potential applications. These studies include density functional theory (DFT) analyses, which help in understanding the electronic structure and potential biological activities of these compounds (Jayabharathi et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine is the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in Escherichia coli .

Mode of Action

This interaction may inhibit the enzyme’s activity, leading to disruption of the fatty acid synthesis pathway .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme is involved in the elongation cycle of fatty acid synthesis, and its inhibition can disrupt the production of essential fatty acids, affecting the integrity and function of the bacterial cell membrane .

Pharmacokinetics

The presence of the benzimidazole ring and the amine group may facilitate its passage through biological membranes, enhancing its bioavailability .

Result of Action

The inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI disrupts the fatty acid synthesis pathway, leading to a deficiency in essential fatty acids in the bacterial cell. This can affect the integrity and function of the bacterial cell membrane, potentially leading to cell death .

Action Environment

The action of 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other substances, such as proteins or ions, can also interact with the compound and affect its action .

Orientations Futures

The study of benzimidazole derivatives is a vibrant field due to their diverse biological activities . Future research on “1-(4-methylbenzyl)-1H-benzimidazol-2-amine” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its reactivity to discover new chemical transformations.

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXAXCIUQJSPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357764 | |

| Record name | 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203219 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine | |

CAS RN |

37743-74-1 | |

| Record name | 1-(4-Methyl-benzyl)-1H-benzoimidazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)

![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)